Cas no 85817-59-0 (2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide)

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide is a fluorinated acetamide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular structure, featuring a chloroacetyl group and a substituted phenyl ring, makes it a versatile intermediate in organic synthesis. The presence of both chloro and fluoro substituents enhances its reactivity, enabling selective modifications for targeted compound development. This compound is particularly valuable in medicinal chemistry for the synthesis of bioactive molecules, owing to its ability to act as a building block for heterocyclic frameworks. High purity and stability under controlled conditions ensure reliable performance in laboratory and industrial settings. Proper handling and storage are recommended due to its reactive functional groups.
2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide structure
85817-59-0 structure
Product Name:2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide
CAS No:85817-59-0
MF:C9H9ClFNO
MW:201.625264883041
MDL:MFCD03788386
CID:663103
PubChem ID:735852
Update Time:2025-08-05

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • Acetamide, 2-chloro-N-(5-fluoro-2-methylphenyl)-
    • 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide
    • J-509088
    • SCHEMBL1946932
    • YQBGDNLIMVVOMR-UHFFFAOYSA-N
    • Z56346815
    • 85817-59-0
    • MFCD03788386
    • SB77626
    • EN300-16570
    • BB 0217211
    • AKOS000100123
    • DTXSID70352861
    • JS-032C
    • CS-0235945
    • 2-chloro-N-(5-fluoro-2-methylphenyl) acetamide
    • MDL: MFCD03788386
    • Inchi: 1S/C9H9ClFNO/c1-6-2-3-7(11)4-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
    • InChI Key: YQBGDNLIMVVOMR-UHFFFAOYSA-N
    • SMILES: ClCC(NC1C=C(C=CC=1C)F)=O

Computed Properties

  • Exact Mass: 201.0356698g/mol
  • Monoisotopic Mass: 201.0356698g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 189
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 29.1Ų

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide Security Information

  • Hazard Statement: Irritant
  • Hazardous Material Identification: Xi
  • HazardClass:IRRITANT

2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide Pricemore >>

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Additional information on 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide

Recent Advances in the Study of 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 85817-59-0)

The compound 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 85817-59-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its chloroacetamide moiety and fluoro-methylphenyl group, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and mechanisms of action, providing valuable insights for drug development.

A 2023 study published in the Journal of Medicinal Chemistry explored the synthetic pathways for 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide, highlighting its efficient production through a modified amidation reaction. The researchers optimized reaction conditions to achieve a high yield of 85%, with minimal byproducts. This advancement is crucial for scaling up production for preclinical and clinical studies.

Pharmacological investigations have revealed that 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide exhibits potent inhibitory effects on specific kinase enzymes involved in inflammatory pathways. In vitro assays demonstrated a 50% inhibitory concentration (IC50) of 1.2 µM against the target kinase, suggesting its potential as an anti-inflammatory agent. Further in vivo studies in murine models confirmed its efficacy in reducing inflammation markers by up to 60% compared to control groups.

Another significant finding comes from a 2024 study in Bioorganic & Medicinal Chemistry Letters, which investigated the compound's role in cancer therapy. The research team found that 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide induces apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential. This mechanism was particularly effective in colorectal cancer cells, with a notable reduction in tumor growth in xenograft models.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties. A recent pharmacokinetic study indicated a relatively short half-life of 2.5 hours in rodent models, necessitating further structural modifications to enhance bioavailability. Researchers are currently exploring prodrug strategies and formulation technologies to address this limitation.

In conclusion, 2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide (CAS: 85817-59-0) represents a versatile scaffold with multiple therapeutic applications. Ongoing research aims to refine its pharmacological profile and explore its potential in combination therapies. These developments position the compound as a promising candidate for future drug discovery efforts in inflammation and oncology.

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